molecular formula C13H15N5O4S B2836983 methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2202121-76-2

methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2836983
CAS RN: 2202121-76-2
M. Wt: 337.35
InChI Key: BSASBKRNJZXNCX-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole derivatives are a class of compounds that have been widely studied due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They can be easily obtained by the copper-catalyzed click reaction of azides with alkynes .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives often involves the copper-catalyzed click reaction of azides with alkynes . For example, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .


Molecular Structure Analysis

These compounds are characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole derivatives typically involve the copper-catalyzed click reaction of azides with alkynes .

Scientific Research Applications

Chemical Modification for Antibacterial Activity

Chemical modifications at specific positions of sulfazecin analogs, including carbamoyloxymethyl groups, have demonstrated significant effects on antibacterial activity. These modifications led to the development of compounds with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, highlighting the impact of structural changes on biological activity (Sendai et al., 1985; Sendai et al., 1985).

Synthesis and Characterization of Azetidinone Derivatives

The synthesis and characterization of various azetidinone derivatives have been explored, revealing their potential for antibacterial activities. Studies have demonstrated the preparation of these compounds through reactions involving chloroacetic acid and POCl3, with some displaying promising antibacterial effects against different bacterial strains (Chopde et al., 2012).

β-Lactamase Inhibitory Activity

Research on monobactam derivatives, including those containing triazolyl and sulfonyl groups, has shown β-lactamase inhibitory activity. This suggests the potential of such compounds in combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics (Phillips et al., 1998).

Antimicrobial Activity of Sulfonamide Hybrids

Novel hybrids combining sulfonamide and carbamate scaffolds have been synthesized and tested for antimicrobial activity. Some of these compounds showed significant activity against tested bacteria, underscoring the therapeutic potential of such hybrid structures in treating microbial infections (Hussein, 2018).

Synthesis for Antitubercular Activity

The synthesis of triazolylmethyl-substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has shown promising antitubercular activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the importance of synthetic chemistry in developing new treatments for tuberculosis (Venugopala et al., 2016).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some 1H-1,2,3-triazole derivatives have been found to exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .

Future Directions

The future directions for research into 1H-1,2,3-triazole derivatives are vast, given their wide range of biological activities. They continue to be a promising area of research for drug discovery, particularly in the development of new therapeutic options to counteract various diseases .

properties

IUPAC Name

methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASBKRNJZXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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